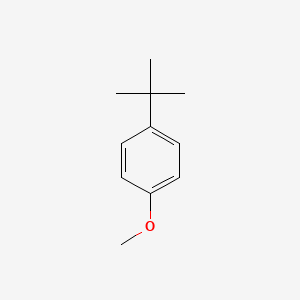

4-tert-Butylanisole

Overview

Description

4-tert-Butylanisole, also known as 4-Methoxy-tert-butylbenzene, is a clear colorless to slightly yellow liquid . It has a linear formula of (CH3)3CC6H4OCH3 . The CAS Number is 5396-38-3 and the molecular weight is 164.24 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula (CH3)3CC6H4OCH3 . The SMILES string representation is COc1ccc(cc1)C©©C .Chemical Reactions Analysis

This compound is used as a reactant in nucleophilic substitution of para-substituted phenol ethers in the presence of a hypervalent iodine compound . More detailed information about its chemical reactions is not available in the retrieved sources.Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.503 (lit.) and a density of 0.938 g/mL at 25 °C (lit.) . It has a melting point of 18 °C and a boiling point of 222 °C . The flash point is 94 °C .Scientific Research Applications

Catalysis in Chemical Synthesis

- tert-Butylation of Aromatic Hydrocarbons : This research focused on the tert-butylation of aromatic hydrocarbons using tert-butyl chloride in the presence of AlCl3-tert-butylanisole. The study revealed that this process did not result in isomerization or transalkylation when the molar ratio of tert-butylanisole to AlCl3 was maintained above two. This suggests a role for trans-tert-butylation in the process (Shimada, 1976).

Biochemistry and Pharmaceutical Applications

- Preparation of Solubilized Form of Lawessons Reagent : The study described the reaction between 2-tert-Butylanisole and P4S10 to produce a solubilized form of Lawessons reagent, which was characterized by X-ray crystallography. This reagent showed improved yields in thionation reactions compared to traditional Lawessons Reagent (Foreman, Slawin, & Woollins, 1999).

- Candidate Selection for Antimalarial Drug : N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate developed for antimalarial purposes. This molecule was designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations (O’Neill et al., 2009).

Environmental Impact and Toxicology

- Effects of 4-tert-Butylphenol in Aquatic Species : A study examined the impact of 4-tert-butylphenol on Cyprinus carpio, a fish species. It was found that even a tenth of the lethal concentration could cause endocrine disruption and metabolic changes in the fish, highlighting potential environmental hazards (Barse et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that 4-tert-butylanisole is used as a reactant in various chemical reactions .

Mode of Action

The mode of action of this compound involves its interaction with other reactants in chemical reactions. For instance, it has been used in the nucleophilic substitution of para-substituted phenol ethers in the presence of a hypervalent iodine compound .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role in chemical synthesis. It is involved in the carbonylation of aryl methyl ethers , a process that leads to the formation of aryl acetates . This suggests that this compound may play a role in ether bond activation, which is crucial for the synthesis of many valuable compounds .

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions. For example, it contributes to the synthesis of aryl acetates from the carbonylation of aryl methyl ethers .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and duration of the reaction, the presence of other reactants , and the solvent used. For instance, one synthesis route involving this compound required heating at reflux for 20 hours.

properties

IUPAC Name |

1-tert-butyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUPBIBNSTXCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063833 | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5396-38-3 | |

| Record name | 4-tert-Butylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TERT-BUTYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS0X8A7M5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-tert-Butylanisole used in the synthesis of complex molecules?

A1: this compound serves as a valuable starting material for synthesizing [3.3]metacyclophanes. These cyclic compounds are constructed by connecting two aromatic rings, often benzene derivatives, with aliphatic chains. For instance, reacting this compound with specific 1,3-bis(bromomethyl)benzene derivatives under basic conditions leads to the formation of anti-9-methoxy[3.3]metacyclophane-2,11-diones. [] These diones can be further modified to create various syn-[3.3]metacyclophanes, expanding the diversity of accessible structures. []

Q2: Does the tert-butyl group in this compound influence its reactivity?

A2: Yes, the bulky tert-butyl group in the 4-position of this compound introduces significant steric hindrance. This steric effect influences both its reactivity and the regioselectivity of reactions. For example, in Friedel-Crafts acylations, the tert-butyl group directs the incoming electrophile to the less hindered 2-position. [] This steric control is essential for achieving desired product outcomes in synthetic applications.

Q3: Are there any studies investigating the conformational behavior of molecules derived from this compound?

A3: Yes, the conformational behavior of 9-methoxy[3.3]metacyclophanes, synthesized from this compound, has been a subject of investigation. [] These studies focus on understanding how the bulky tert-butyl group and the methoxy group on the bridging cyclophane structure influence the molecule's overall shape and preferred conformation. Such insights are crucial for predicting the reactivity and potential applications of these compounds.

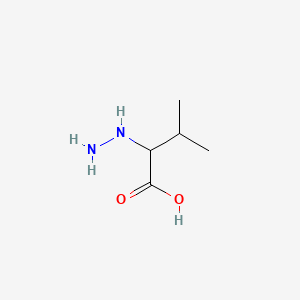

Q4: Has this compound been used to create ligands for metal complexes?

A4: Yes, researchers have explored this compound as a precursor for synthesizing tetradentate ligands. One example is the multi-step synthesis of tetrakis(5-tert-butyl-2-hydroxyphenyl)ethene, which involves converting this compound into the corresponding 2,2'-dimethoxybenzophenone hydrazone. [] This ligand, characterized by its rigid tetraphenylethylene core and four hydroxyl groups, shows promise in polymetallic coordination chemistry and catalysis due to its ability to bind multiple metal centers. []

Q5: Is there any information on the spectroscopic properties of this compound derivatives?

A5: Yes, 17O NMR spectroscopy has been used to study the electronic effects of the tert-butyl group in this compound and compare them to its nitrogen-containing analog, 4-tert-butylpyridine N-oxide. [] The data revealed a higher sensitivity of the N-oxide oxygen atom to steric and electronic effects compared to the oxygen atom in the anisole derivative. [] These findings contribute to our understanding of how substituents influence the electronic environment around oxygen atoms in different chemical contexts.

Q6: Are there studies examining photochemical reactions involving this compound derivatives?

A6: Researchers have investigated the photochemistry of arylcycloalkylsulfonium salts derived from this compound, specifically 1-(4-tert-butylphenyl)-tetrahydrothiopyranium triflate. [] Upon light exposure, this compound undergoes both heterolytic and homolytic C-S bond cleavages, ultimately generating acid. [] This research sheds light on the photoacid generation mechanism of such compounds, which is relevant to their potential applications in photoresist technology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.